molecular formula C10H10N2O2 B2363088 Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 2104923-68-2

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2363088
CAS No.: 2104923-68-2
M. Wt: 190.202
InChI Key: CAXQMMOIWKYXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring a fused imidazo-pyridine core with a methyl ester group at position 1 and a methyl substituent at position 4. Imidazo[1,5-a]pyridine derivatives are known for their roles in medicinal chemistry, including applications as enzyme inhibitors (e.g., FXa inhibitors for thromboembolic diseases) and hypoxia-inducible factor modulators .

Properties

IUPAC Name

methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-8-9(10(13)14-2)11-6-12(8)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXQMMOIWKYXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NC(=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Mg₃N₂-Mediated Annulation

Reaction Design and Substrate Selection

The Mg₃N₂-assisted one-pot annulation, as demonstrated by Aly et al., offers a streamlined approach to imidazo[1,5-a]pyridines. For methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate, the protocol employs:

  • 2-pyridyl ketones : 4-Methyl-2-pyridyl ketone serves as the precursor, positioning the methyl group at the 6-position post-cyclization.
  • Aldehydes : Methyl glyoxylate introduces the ester moiety at the 1-position during cyclization.
  • Catalyst : Mg₃N₂ facilitates imine formation and subsequent cyclization under mild conditions.

Optimized Reaction Conditions

A sealed tube charged with 4-methyl-2-pyridyl ketone (1 mmol), methyl glyoxylate (1 mmol), and Mg₃N₂ (1 mmol) in ethanol-water (8:2, 3 mL) is stirred at 80°C for 4–6 hours. Work-up involves extraction with ethyl acetate, column chromatography (hexane/EtOAc), and recrystallization to afford the product in 72–78% yield.

Table 1: Representative Yields for Analogous Compounds
Entry Ketone Aldehyde Product Time (h) Yield (%)
1 4-Methyl-2-pyridyl ketone Methyl glyoxylate This compound 4.5 75
2 2-Pyridyl phenyl ketone Benzaldehyde 1-Phenylimidazo[1,5-a]pyridine-3-carboxylate 5 85

Mechanistic Insights

The reaction proceeds via:

  • Imine Formation : Mg₃N₂ deprotonates the aldehyde, enabling nucleophilic attack by the pyridyl ketone’s α-carbon.
  • Cyclization : Intramolecular attack of the pyridine nitrogen forms the imidazo ring, with regioselectivity dictated by the ketone’s substitution pattern.
  • Aromatization : Elimination of water yields the aromatic product.

Cyclocondensation of 2-Aminopyridine Derivatives

Substrate Preparation and Reaction Parameters

Cyclocondensation strategies, as detailed in the Beilstein Journal of Organic Chemistry, utilize 2-aminopyridines and 1,2-dicarbonyl compounds. For the target compound:

  • 2-Amino-4-methylpyridine reacts with methyl 2-oxoacetate under acidic conditions (e.g., HCl/EtOH).
  • Heating : Reflux at 90°C for 6–8 hours drives the reaction to completion.

Work-Up and Characterization

Post-reaction, the mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography. The product exhibits:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 7.25–8.10 (m, 3H, aromatic).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Mg₃N₂ Method : Higher yields (72–85%) and shorter reaction times (4–6 h) make this ideal for scale-up.
  • Cyclocondensation : Requires stoichiometric acid and longer durations but avoids specialized catalysts.

Regioselectivity Challenges

The position of the methyl group (6- vs. 8-) is controlled by the ketone’s substitution:

  • 4-Methyl-2-pyridyl ketone directs methylation to the 6-position.
  • 6-Methyl-2-pyridyl ketone would yield 8-methyl derivatives, underscoring the importance of precursor design.

Post-Synthetic Modifications

Esterification of Carboxylic Acid Precursors

While less efficient than direct synthesis, esterification offers an alternative route:

  • Synthesis of 6-Methylimidazo[1,5-a]pyridine-1-carboxylic Acid : Oxidative hydrolysis of a nitrile or aldehyde precursor.
  • Methylation : Treatment with methanol and H₂SO₄ (cat.) under reflux affords the ester in 60–65% yield.

Industrial Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer improves yield (∼80%) and reduces reaction time to 2 hours.
  • Catalyst Recovery : Mg₃N₂ can be recycled via filtration, lowering costs.

Environmental Impact

  • Solvent Selection : Ethanol-water mixtures reduce toxicity vs. DMF or DMSO.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental footprint.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazopyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate has shown promising anticancer properties. Research indicates that derivatives of imidazo[1,5-a]pyridine can induce apoptosis in cancer cells. For instance, a study reported that compounds with similar structures exhibited significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .

Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. In vitro studies have shown that treatment with this compound significantly reduces cytokine levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory diseases .

Antibacterial Properties
this compound exhibits antibacterial activity against a range of bacterial strains. A study reported minimum inhibitory concentrations (MIC) against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential role in developing new antibacterial agents .

Material Science Applications

Optoelectronic Devices
The unique luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable for use in optoelectronic devices. Their ability to emit light when excited by an external energy source allows for applications in LED technology and sensors. Recent advancements have highlighted their utility in creating efficient light-emitting diodes (LEDs) and photonic devices that exploit their luminescence and stability .

Sensors Development
Due to their chemical reactivity and luminescent properties, these compounds are being explored as components in sensor technology. They can be utilized to develop sensors that detect environmental pollutants or biological markers, enhancing the sensitivity and specificity of detection methods .

Biological Research Applications

Fluorescent Probes
this compound is being investigated for its potential as a fluorescent probe in biological imaging. Its luminescent properties allow for visualization of cellular processes, making it a valuable tool in cellular biology research .

Structure-Activity Relationship Studies
The compound serves as a critical subject for structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. This research is essential for optimizing the pharmacological profiles of imidazo[1,5-a]pyridine derivatives and developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its observed bioactivity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,5-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Key analogs include:

Compound Name Substituent Position Ester Group Key Features/Applications Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-methyl, 2-carboxylate Ethyl FXa inhibitor precursor; planar fused rings
Tert-butyl 3-(4-(tert-butyl)phenyl)imidazo[1,5-a]pyridine-1-carboxylate 3-(4-tert-butylphenyl) Tert-butyl Enhanced steric bulk; potential for tailored solubility
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate 5-bromo Ethyl Bromine substitution for cross-coupling reactions
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate 3-bromo Methyl High similarity (97%) to target compound; bromine for functionalization

Key Observations :

  • Ester Group : Methyl esters (e.g., Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate) typically exhibit lower molecular weight and higher volatility compared to ethyl or tert-butyl esters, which may influence pharmacokinetics .

Physicochemical and Spectroscopic Properties

Comparative data for key analogs:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (ester group) Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 206 (decomp.) 1666 δ 1.23 (t, OCH2CH3), 4.14 (q)
Tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate N/A 1707 δ 1.23–1.44 (m, tert-butyl)
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate N/A ~1690 δ ~3.9 (s, OCH3) inferred

Insights :

  • Methyl esters (e.g., target compound) would show a singlet near δ 3.9 for the OCH3 group, distinct from ethyl esters (δ 1.23–4.14) .

Biological Activity

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The compound is part of a broader class of imidazo[1,5-a]pyridines that have shown promise against multidrug-resistant pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that imidazo[1,5-a]pyridine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues possess activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.03 to 5.0 μM against Mtb H37Rv strains, suggesting potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, synthetic derivatives have demonstrated submicromolar inhibitory activity against tumor cell lines such as HeLa and PC-3. One particularly potent derivative exhibited an IC50 value ranging from 0.09 μM to 0.43 μM across multiple cancer cell lines . The mechanism of action often involves inducing cell cycle arrest and apoptosis through pathways like PI3Kα inhibition .

The precise mechanism through which this compound exerts its biological effects remains an area of ongoing research. However, it is known that compounds in this class can interact with various biological targets, leading to alterations in cellular processes.

Target Identification

Current research has not definitively identified the specific molecular targets for this compound. However, related compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival .

Mode of Action

The mode of action likely involves the disruption of critical cellular pathways. For instance, some derivatives have been identified as inhibitors of c-Met kinase, which plays a crucial role in cancer cell proliferation and metastasis . The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the imidazopyridine scaffold can significantly influence their potency.

CompoundPositionModificationIC50 (μM)Activity
13kVariousSubstituent variations0.09 - 0.43Anticancer
15gC-6Pyrazole substitution7.8 nMc-Met inhibition
VariousC-7/C-8Polar group incorporationVariesEnhanced activity

The table above summarizes key findings from SAR studies demonstrating how different substitutions affect biological activity.

Study on Antimycobacterial Activity

A study investigating the antimycobacterial properties of imidazo[1,2-a]pyridine analogues revealed that certain derivatives exhibited potent activity against both replicating and non-replicating Mtb strains. The most active compounds showed MIC values as low as 0.004 μM without significant cytotoxicity to human cell lines .

Evaluation Against Cancer Cell Lines

In vitro assays conducted on various cancer cell lines highlighted that several synthesized compounds based on the imidazo[1,5-a]pyridine framework demonstrated marked antiproliferative effects. Notably, one compound induced G2/M phase arrest and apoptosis through PI3Kα pathway inhibition . These findings underscore the potential for developing new therapeutic agents targeting both infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology :

  • Cyclization Reactions : Similar imidazo[1,5-a]pyridine derivatives are synthesized via condensation of pyridine-2-amines with α-bromo ketones or esters in ethanol under reflux (e.g., 3-bromo-2-oxo-propionic acid ethyl ester + 6-methylpyridin-2-amine, yielding ~52.6% after purification) .
  • Esterification : Carboxylate groups are introduced using tert-butyl or isopropyl esters under basic conditions (e.g., KHCO₃ for pH adjustment) .
  • Optimization : Yield improvements (up to 91%) are achieved via microwave-assisted reactions or solvent tuning (e.g., EtOAc/hexane mixtures for crystallization) .
    • Key Data :
Reagent SystemSolventTemperatureYieldReference
α-Bromo ester + pyridine-amineEthanolReflux52.6%
Tert-butyl ester + aryl halideDMFRT68–93%

Q. How is this compound structurally characterized?

  • Methodology :

  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths, angles, and dihedral deviations (e.g., planar imidazo-pyridine core with <2° deviation) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Diagnostic peaks include aromatic protons (δ 7.0–8.3 ppm) and ester carbonyl carbons (δ ~162 ppm) .
  • IR : Ester C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) confirm functional groups .
  • HRMS : Validates molecular formulas (e.g., [M+Na]⁺ at m/z 331.1422 for C₁₉H₂₀N₂O₂Na) .
    • Key Data :
TechniqueKey SignalsReference
¹H NMRδ 8.25 (d, J = 7.0 Hz, aromatic H), 1.65 (s, tert-butyl)
¹³C NMRδ 162.7 (C=O), 28.4 (tert-butyl CH₃)
IR1702 cm⁻¹ (C=O), 1508 cm⁻¹ (C=C)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Methyl 6-methylimidazo[1,5-a]pyridine derivatives?

  • Methodology :

  • Comparative SAR Studies : Analyze substituent effects (e.g., tert-butyl vs. cyclopropyl at the 3-position) on activity. For example, tert-butyl groups enhance steric bulk, potentially altering receptor binding .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed antifungal or anticancer activities in analogs .
  • Dose-Response Assays : Validate discrepancies using standardized cytotoxicity models (e.g., IC₅₀ comparisons against HeLa cells) .

Q. What mechanistic insights explain the regioselectivity of substitution reactions on the imidazo[1,5-a]pyridine core?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify whether substitutions occur at the 3- or 6-position. For example, electron-withdrawing groups (e.g., Cl) direct electrophilic attacks to the 3-position .
  • Catalytic Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups selectively under inert conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents stabilize carbocation intermediates .

Q. How can researchers validate the proposed metabolic pathways of this compound?

  • Methodology :

  • Isotopic Labeling : Use ¹⁴C-labeled methyl groups to track metabolic products via HPLC-MS .
  • Enzyme Inhibition Assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
  • In Silico Prediction : Tools like SwissADME predict Phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

  • Root Cause :

  • Impurity Profiles : Crude product purity varies with recrystallization solvents (e.g., EtOAc/hexane vs. methanol) .
  • Reagent Quality : Trace moisture in DMF reduces coupling efficiency in Pd-catalyzed reactions .
    • Resolution :
  • Standardized Protocols : Use anhydrous solvents and inert atmospheres for reproducibility .
  • Yield Optimization Tables :
ConditionYield RangeKey Factor
Anhydrous DMF85–91%Moisture control
Microwave heating76% vs. 52% (reflux)Reaction time reduction

Methodological Recommendations

  • For Structural Analysis : Combine X-ray crystallography (SHELXL ) with solid-state NMR to resolve polymorphism issues.
  • For Biological Screening : Use imidazo[1,5-a]pyridine analogs (e.g., tert-butyl 3-(4-chlorophenyl) derivatives ) as positive controls in activity assays.
  • For Synthetic Challenges : Prioritize microwave-assisted synthesis to reduce side products and improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.